5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
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Description
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C9H8FN3O and a molecular weight of 193.18 g/mol . This compound is part of the oxadiazole family, which is known
Mechanism of Action
Target of action
Oxadiazoles and fluorobenzenes are often used in medicinal chemistry due to their diverse biological activities. They can interact with a wide range of biological targets, including enzymes, receptors, and other proteins. The specific target would depend on the exact structure and properties of the compound .
Mode of action
The mode of action of oxadiazoles and fluorobenzenes can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target’s function .
Biochemical pathways
Oxadiazoles and fluorobenzenes can be involved in a variety of biochemical pathways, depending on their specific target. For example, they can be involved in pathways related to cell proliferation, inflammation, or neurotransmission .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of oxadiazoles and fluorobenzenes can vary greatly depending on their specific structure. Factors such as the compound’s size, polarity, and stability can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of oxadiazoles and fluorobenzenes can vary greatly depending on their specific target and mode of action. They can lead to changes in cell function, gene expression, or signal transduction .
Action environment
The action, efficacy, and stability of oxadiazoles and fluorobenzenes can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVVTWJLINHXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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